molecular formula C22H21BrFN3O B2497007 (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797952-63-6

(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2497007
CAS No.: 1797952-63-6
M. Wt: 442.332
InChI Key: KABFOVGFTYRPIT-UHFFFAOYSA-N
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Description

(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21BrFN3O and its molecular weight is 442.332. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(3-bromophenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN3O/c23-16-6-4-5-15(11-16)13-26-21-18-12-17(24)7-8-20(18)25-14-19(21)22(28)27-9-2-1-3-10-27/h4-8,11-12,14H,1-3,9-10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFOVGFTYRPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with a CAS number of 1797952-63-6, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21BrFN3OC_{22}H_{21}BrFN_3O with a molecular weight of 442.3 g/mol. The structure features a quinoline core substituted with a bromobenzyl group and a piperidine moiety, which are critical for its biological activity.

PropertyValue
CAS Number1797952-63-6
Molecular FormulaC22H21BrFN3O
Molecular Weight442.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that this compound exhibits dual inhibitory activity against topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to known topoisomerase inhibitors enhances its potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HepG2 (liver cancer)
    • C6 (rat glioma)
  • Results :
    • The compound exhibited significant antiproliferative effects across all tested cell lines, with varying degrees of potency.
    • Notably, at a concentration of 10 μM, it achieved approximately 83.52% inhibition in FaDu cells (head and neck squamous cell carcinoma) and 74.70% inhibition in MDA-MB-231 cells.

Mechanistic Insights

The cytotoxicity was confirmed through various assays:

  • MTT Assay : Demonstrated dose-dependent cytotoxicity.
  • DAPI Staining : Showed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
  • Western Blot Analysis : Revealed increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.

Case Studies

A study conducted by Abdelhaleem et al. highlighted the effectiveness of similar compounds in the same structural class, reinforcing the potential of this compound as a promising anticancer agent. The research focused on the design and synthesis of derivatives that target topoisomerases while also exhibiting anti-inflammatory properties through selective inhibition of COX enzymes.

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